Cas no 117399-51-6 (Chitotetraose Tetradecaacetate)

117399-51-6 structure
Nom du produit:Chitotetraose Tetradecaacetate
Chitotetraose Tetradecaacetate Propriétés chimiques et physiques
Nom et identifiant
-
- Chitotetraose Tetradecaacetate
- Peracetylated Chitotetraose
- b-D-Glucopyranose,O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- 4)-2-(acetylamino)-2-deoxy-,1,3,6-triacetate
- 4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy--D-glucopyranose
- tetra-N-acetylchitotetraose peracetate
- (O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy- -D-glucopyranosyl)
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-b-D-glucopyranose
- [(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyra
- W-200907
- 117399-51-6
-
- Piscine à noyau: InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-/m0/s1
- La clé Inchi: OYGWXILTVZPHON-LIZBZGSPSA-N
- Sourire: CC(OCC1O[C@@H](O[C@@H]2C(COC(=O)C)O[C@@H](O[C@@H]3C(COC(=O)C)O[C@@H](O[C@@H]4C(COC(=O)C)O[C@@H](OC(=O)C)[C@@H](NC(=O)C)[C@H]4OC(=O)C)[C@@H](NC(=O)C)[C@H]3OC(=O)C)[C@@H](NC(=O)C)[C@H]2OC(=O)C)[C@@H](NC(=O)C)[C@@H](OC(=O)C)[C@@H]1OC(=O)C)=O
Propriétés calculées
- Qualité précise: 1250.43000
- Masse isotopique unique: 1250.4337016g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 31
- Comptage des atomes lourds: 87
- Nombre de liaisons rotatives: 34
- Complexité: 2550
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 20
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -3.8
- Surface topologique des pôles: 444Ų
Propriétés expérimentales
- Indice de réfraction: 1.542
- Le PSA: 444.01000
- Le LogP: -1.90200
Chitotetraose Tetradecaacetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-211066-10mg |
Chitotetraose Tetradecaacetate, |
117399-51-6 | 10mg |
¥3309.00 | 2023-09-05 | ||
TRC | C315005-10mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 10mg |
180.00 | 2021-08-15 | ||
TRC | C315005-2mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 2mg |
50.00 | 2021-08-15 | ||
Biosynth | OC09744-5 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 5mg |
$181.95 | 2023-01-03 | ||
Biosynth | OC09744-10 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 10mg |
$303.30 | 2023-01-03 | ||
Biosynth | OC09744-2 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 2mg |
$109.16 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211066-10 mg |
Chitotetraose Tetradecaacetate, |
117399-51-6 | 10mg |
¥3,309.00 | 2023-07-10 | ||
TRC | C315005-5mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 5mg |
95.00 | 2021-08-15 |
Chitotetraose Tetradecaacetate Littérature connexe
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
117399-51-6 (Chitotetraose Tetradecaacetate) Produits connexes
- 76375-60-5([(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetoxy-tetrahydropyran-2-yl]methyl acetate)
- 7772-79-4(b-D-Glucosamine Pentaacetate)
- 2387595-63-1(6-fluoro-2-oxo-3H-1,3-benzoxazole-7-sulfonyl chloride)
- 877630-91-6(N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide)
- 62492-41-5(1-Chloro-2-methoxy-5-methyl-4-nitrobenzene)
- 1892512-45-6(4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one)
- 172729-99-6((S)-Tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate)
- 2138268-59-2(1-(2-ethylhexyl)-5-methyl-1H-pyrazol-4-amine)
- 1807022-16-7(4-Bromo-2-(difluoromethyl)-6-methoxypyridine-3-carboxaldehyde)
- 339103-48-9(3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol)
Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
